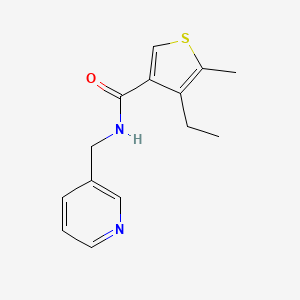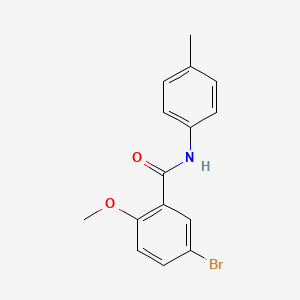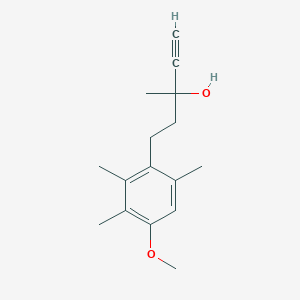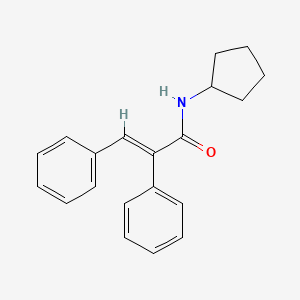
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide, also known as EMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMT is a small molecule that belongs to the class of carboxamide derivatives and is synthesized through a specific method.
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood. However, it has been proposed that 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide exerts its therapeutic effects through the inhibition of specific enzymes and signaling pathways. For example, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for in vitro studies. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is stable and can be easily synthesized in large quantities. However, there are also limitations to using 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide in lab experiments. For example, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
For research on 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide include the development of analogs with improved solubility and bioavailability, the identification of specific targets, and clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide is synthesized through a specific method that involves the reaction of 4-ethyl-5-methyl-3-thiophenecarboxylic acid with 3-pyridinemethanamine. The reaction takes place in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide as a white solid, which can be purified through recrystallization.
Scientific Research Applications
4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, anti-inflammatory, and analgesic properties. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 4-ethyl-5-methyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide has also been shown to have analgesic effects, making it a potential alternative to opioids for pain management.
properties
IUPAC Name |
4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-3-12-10(2)18-9-13(12)14(17)16-8-11-5-4-6-15-7-11/h4-7,9H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVMDOPCDMYPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)

![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![ethyl 2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5229528.png)
![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)